(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

説明

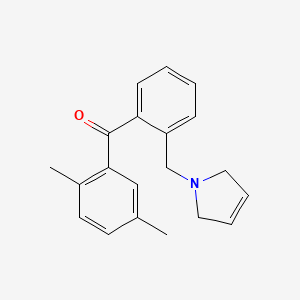

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone is a methanone derivative featuring two distinct aromatic systems linked via a ketone bridge. Its structure comprises:

- A 2,5-dimethylphenyl group: A benzene ring substituted with methyl groups at the 2- and 5-positions, contributing steric bulk and electron-donating effects.

- A substituted phenyl group: The phenyl ring is modified at the 2-position with a (2,5-dihydro-1H-pyrrol-1-yl)methyl moiety.

This compound’s molecular formula is C₂₀H₂₁NO (molecular weight: 291.39 g/mol), as inferred from structurally analogous compounds .

特性

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJKPFAKNKKKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643934 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-26-3 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone, with CAS number 898763-26-3, is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 291.39 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Research indicates that derivatives of pyrrole compounds exhibit antifungal properties. For instance, a related compound, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus. In animal models, treatment with this compound resulted in a 60% increase in survival rates among infected mice at a dosage of 200 mg/kg body weight, showcasing its potential as an antifungal agent .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have suggested that compounds similar to this compound possess antioxidant and anti-inflammatory properties. These effects are attributed to their ability to interact with various biological targets involved in oxidative stress and inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, studies suggest that:

- Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in inflammatory pathways.

- Reactive Oxygen Species (ROS) : It may reduce ROS levels in cells, contributing to its antioxidant effects.

Case Studies and Research Findings

類似化合物との比較

Comparison with Similar Compounds

The following table compares (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone with structurally related methanone derivatives:

Key Comparative Insights :

Substituent Position Effects: The 3,5-dimethylphenyl analog differs from the target compound in the placement of methyl groups. Halogenated analogs (e.g., CAS 898763-41-2 ) exhibit increased molecular weight and polarity due to electronegative chlorine and fluorine atoms. These groups may enhance metabolic stability or alter pharmacokinetics.

Heterocyclic Modifications :

- The 2,5-dihydro-1H-pyrrole moiety in the target compound introduces partial unsaturation, which can influence conformational dynamics and electronic properties compared to fully saturated or aromatic heterocycles (e.g., piperidine or pyridine derivatives ).

Research Findings and Implications

- Electronic Effects : Electron-donating methyl groups (in 2,5-dimethylphenyl) may stabilize the ketone bridge via hyperconjugation, whereas electron-withdrawing halogens (e.g., Cl, F) in analogs could increase electrophilicity at the carbonyl carbon .

- Substituted phenyl groups may modulate selectivity for specific protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。